![molecular formula C17H18F2N4O2 B2576530 2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide CAS No. 1209079-72-0](/img/structure/B2576530.png)
2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide
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Overview
Description
2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
KCNQ2/Q3 Potassium Channel Openers
A series of N-pyridyl benzamides, including compounds structurally related to 2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide, were identified as KCNQ2/Q3 potassium channel openers. These compounds showed activity in animal models of epilepsy and pain. A specific compound, ICA-027243, demonstrated selective activity for KCNQ2/Q3 channels and was active in several rodent models of epilepsy and pain. However, it exhibited toxicities upon repeated dosing which prevented further development. This research provides insights into the potential therapeutic applications of similar compounds in treating epilepsy and pain through modulation of potassium channels (G. Amato et al., 2011).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Among these, certain compounds exhibited cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, an enzyme implicated in inflammatory processes. This suggests potential for these compounds, including those structurally related to 2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide, in cancer therapy and inflammation management (A. Rahmouni et al., 2016).
Synthesis of Derivatives for Biological Evaluation
The synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine has been reported. These compounds, by virtue of their structural similarity to 2,4-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide, could be of interest for further biological evaluation and potential therapeutic applications, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (A. Kuznetsov & S. V. Chapyshev, 2007).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
It’s known that pyrrolidine derivatives can affect a variety of pathways, leading to diverse biological activities . The specific pathways affected would depend on the exact nature of the target and the specific derivative .
Result of Action
It’s known that pyrrolidine derivatives can have a variety of effects at the molecular and cellular level . The specific effects would depend on the exact nature of the target and the specific derivative .
properties
IUPAC Name |
2,4-difluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-12-3-4-13(14(19)9-12)17(24)20-5-8-25-16-10-15(21-11-22-16)23-6-1-2-7-23/h3-4,9-11H,1-2,5-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXWGIOIHFTFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-N-(2-{[6-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}ethyl)benzamide |
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